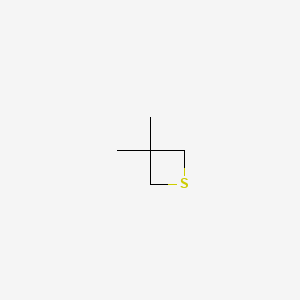

3,3-Dimethylthietane

CAS No.: 13188-85-7

Cat. No.: VC20661348

Molecular Formula: C5H10S

Molecular Weight: 102.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13188-85-7 |

|---|---|

| Molecular Formula | C5H10S |

| Molecular Weight | 102.20 g/mol |

| IUPAC Name | 3,3-dimethylthietane |

| Standard InChI | InChI=1S/C5H10S/c1-5(2)3-6-4-5/h3-4H2,1-2H3 |

| Standard InChI Key | RPRIYERFOHERFT-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CSC1)C |

Introduction

Chemical Structure and Nomenclature

Molecular Geometry and Stereochemistry

The thietane ring in 3,3-dimethylthietane consists of three carbon atoms and one sulfur atom arranged in a puckered four-membered ring system. The two methyl groups at the C3 position introduce steric hindrance, influencing the compound’s conformational stability. The bond angles within the ring deviate from ideal tetrahedral geometry due to ring strain, with C-S-C angles approximating . The sulfur atom’s lone pairs contribute to the molecule’s electronic structure, enabling potential coordination with metal ions.

Systematic and Common Names

The IUPAC name for this compound is 3,3-dimethylthietane, reflecting the positions of the methyl substituents on the thietane backbone. Alternative identifiers include:

These identifiers ensure precise referencing across chemical databases and literature.

Physicochemical Properties

Basic Physical Properties

The following table summarizes key physicochemical data for 3,3-dimethylthietane:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 102.20 g/mol | PubChem |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Likely low in polar solvents | Inferred |

The absence of experimental data for boiling and melting points highlights gaps in current literature, likely due to the compound’s specialized use and limited commercial production.

Stability and Reactivity

Synthesis and Manufacturing Challenges

Reported Synthetic Routes

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum likely exhibits stretches for C-S (700–600 cm) and C-H in methyl groups (2950–2850 cm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume